molecular formula C11H12F3NO2 B5860677 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 81654-47-9

2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B5860677
M. Wt: 247.21 g/mol
InChI Key: WRLCLLXPCZJIIH-UHFFFAOYSA-N
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Patent
US06472413B2

Procedure details

32.2 ml (0.23 mol) of trifluoroacetic acid were added dropwise to a solution of 22.3 ml (0.15 mol) of 2-(4-methoxyphenyl)ethylamine and 24.7 ml (0.23 mol) of pyridine in 125 ml of absolute THF cooled to 5° C., and the resulting solution was stirred at RT for 3 h. The reaction solution was then poured onto 750 ml of ice, and the deposited precipitate was filtered off with suction and dried at 40° C. in a high vacuum. 36.3 g of the title compound were obtained as a beige solid.
Quantity
32.2 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3](O)=[O:4].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][NH2:18])=[CH:12][CH:11]=1.N1C=CC=CC=1>C1COCC1>[F:1][C:2]([F:7])([F:6])[C:3]([NH:18][CH2:17][CH2:16][C:13]1[CH:14]=[CH:15][C:10]([O:9][CH3:8])=[CH:11][CH:12]=1)=[O:4]

Inputs

Step One
Name
Quantity
32.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
22.3 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)CCN
Name
Quantity
24.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
750 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposited precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in a high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(=O)NCCC1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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